molecular formula C7H11ClN2O2S B1287312 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006453-71-9

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1287312
CAS No.: 1006453-71-9
M. Wt: 222.69 g/mol
InChI Key: OEMNIZAEFGZSJQ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an isopropyl group, a methyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules. This interaction can lead to the formation of sulfonamide bonds, which are important in the regulation of enzyme activity and protein function. Additionally, this compound can react with nucleophiles, such as amino acids and peptides, forming covalent bonds that modify the structure and function of these biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in signal transduction. This inhibition can result in altered cell growth, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The sulfonyl chloride group is particularly reactive, allowing the compound to modify the structure and function of target biomolecules. For example, this compound can inhibit enzyme activity by covalently modifying the active site, preventing substrate binding and catalysis. Additionally, the compound can alter gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These effects can persist even after the compound has been degraded, indicating that the modifications it induces are stable and long-lasting .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. At high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage. Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit sulfonyltransferases, which play a role in the metabolism of sulfur-containing compounds. This inhibition can lead to the accumulation of specific metabolites and changes in cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to specific proteins that facilitate its distribution within the cell. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on gene expression and energy production .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or lysosomes, through the recognition of targeting signals. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of the compound. These modifications can affect the compound’s ability to interact with specific biomolecules and exert its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-Isopropyl-3-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

1-Isopropyl-3-methyl-1H-pyrazole+Chlorosulfonic acid1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride\text{1-Isopropyl-3-methyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 1-Isopropyl-3-methyl-1H-pyrazole+Chlorosulfonic acid→1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride
  • 3-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
  • 1-Isopropyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both isopropyl and methyl groups on the pyrazole ring. This specific substitution pattern influences its chemical reactivity and properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-5(2)10-4-7(6(3)9-10)13(8,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMNIZAEFGZSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599119
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006453-71-9
Record name 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
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